N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a chlorinated phenyl group, and an isobutoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-isobutyryl-1-piperazine with 3-chloro-4-nitrophenyl isocyanate in an organic solvent such as dichloromethane. The reaction is carried out at room temperature to form the intermediate product.
Reduction and Substitution: The intermediate product is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. This step reduces the nitro group to an amine group.
Coupling with Isobutoxybenzamide: The final step involves the coupling of the reduced intermediate with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-Chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
- N-{[3-Chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]carbamothioyl}-4-isopropylbenzamide
Uniqueness
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C25H32ClN3O3 |
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Molecular Weight |
458 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H32ClN3O3/c1-17(2)16-32-21-8-5-19(6-9-21)24(30)27-20-7-10-23(22(26)15-20)28-11-13-29(14-12-28)25(31)18(3)4/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,27,30) |
InChI Key |
SHYLRBSBENITDH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Origin of Product |
United States |
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